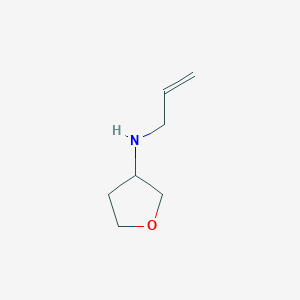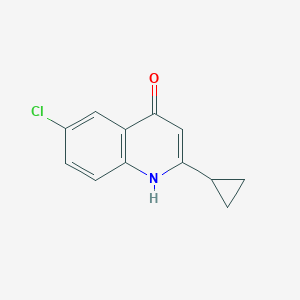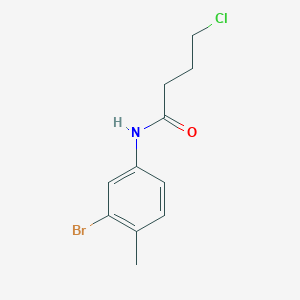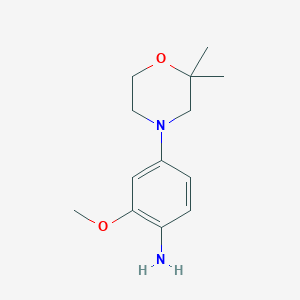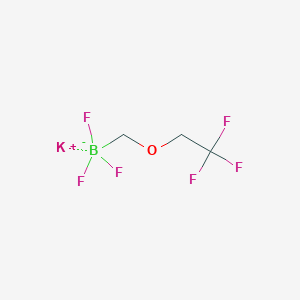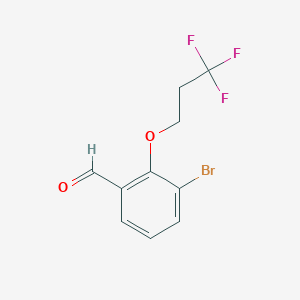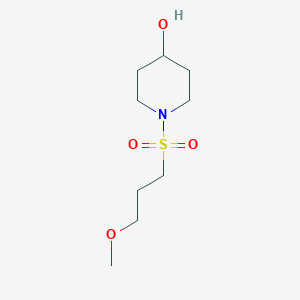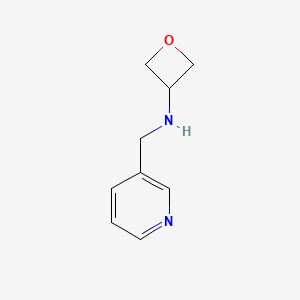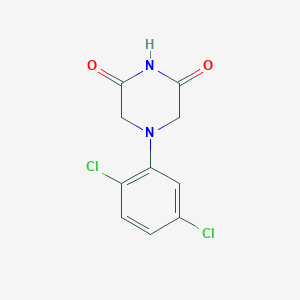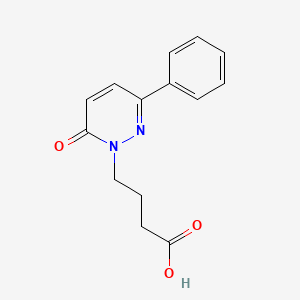
4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid
Vue d'ensemble
Description
4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid, also known as OPB-9195, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the family of pyridazinone derivatives and has been found to exhibit anti-inflammatory and anti-cancer properties.
Mécanisme D'action
4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, which is a key regulator of the immune response. It does so by blocking the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the inhibition of the transcriptional activity of NF-κB and subsequently the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Apart from its anti-inflammatory effects, 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid has also been found to exhibit anti-cancer properties. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. This makes it a potential candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid is its specificity towards the NF-κB pathway, which makes it a potential candidate for the treatment of inflammatory diseases without causing significant side effects. However, one of the limitations of 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions that can be explored with regards to 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid. One potential direction is to modify its chemical structure to improve its solubility and bioavailability. Another direction is to investigate its potential applications in other diseases such as cancer and neurodegenerative diseases. Furthermore, the development of 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid as a potential therapeutic agent requires further preclinical and clinical studies to assess its safety and efficacy.
Applications De Recherche Scientifique
4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Propriétés
IUPAC Name |
4-(6-oxo-3-phenylpyridazin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-13-9-8-12(11-5-2-1-3-6-11)15-16(13)10-4-7-14(18)19/h1-3,5-6,8-9H,4,7,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMHCCDTCVHAJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile](/img/structure/B1454519.png)
